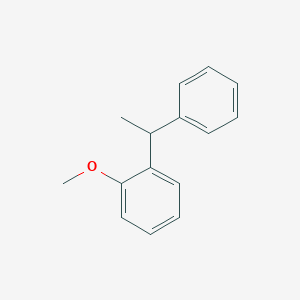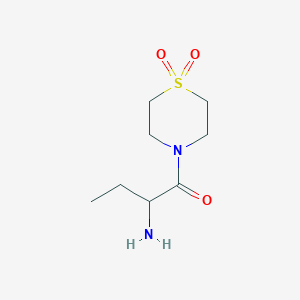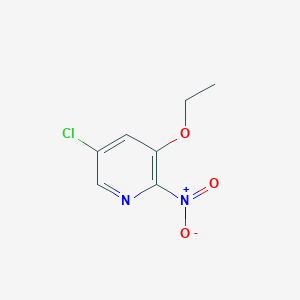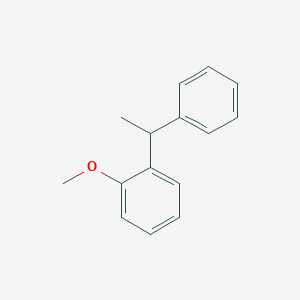
(alpha-Methylbenzyl)anisole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(alpha-Methylbenzyl)anisole is an organic compound that belongs to the class of aromatic ethers. It is characterized by the presence of a methoxy group (-OCH3) attached to a benzene ring, along with an alpha-methylbenzyl group. This compound is known for its pleasant, ether-like odor and is used in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
(alpha-Methylbenzyl)anisole can be synthesized through several methods. One common approach is the Williamson ether synthesis, where sodium phenoxide reacts with a methyl halide to yield anisole . Another method involves the vapor-phase alkylation of phenol by methanol in the presence of a NaX zeolite catalyst . The reaction is typically conducted at 300°C with continuous stirring over an operating time of 3-4 hours .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of distillation and solvent extraction techniques to separate the desired compound from reaction mixtures . These methods ensure high purity and yield, making the compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(alpha-Methylbenzyl)anisole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various phenolic compounds.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: Electrophilic aromatic substitution reactions occur at a faster rate than benzene due to the electron-donating methoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include acetic anhydride for acetylation and N-bromosuccinimide for bromination . The conditions for these reactions vary, but they generally involve moderate temperatures and the presence of catalysts.
Major Products Formed
The major products formed from these reactions include 4-methoxyacetophenone and various brominated derivatives .
Scientific Research Applications
(alpha-Methylbenzyl)anisole has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in the development of pharmaceutical drugs.
Industry: It is used in the production of perfumes, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (alpha-Methylbenzyl)anisole involves its interaction with molecular targets through electrophilic aromatic substitution. The methoxy group enhances the nucleophilicity of the benzene ring, making it more reactive towards electrophiles . This leads to the formation of various substituted products, depending on the reaction conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (alpha-Methylbenzyl)anisole include:
Anisole (Methoxybenzene): A simpler aromatic ether with a methoxy group attached to a benzene ring.
Toluene: An aromatic hydrocarbon with a methyl group attached to a benzene ring.
Benzyl Alcohol: An aromatic alcohol with a hydroxyl group attached to a benzene ring.
Uniqueness
This compound is unique due to the presence of both a methoxy group and an alpha-methylbenzyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and industrial applications .
Properties
CAS No. |
29385-40-8 |
|---|---|
Molecular Formula |
C15H16O |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
1-methoxy-2-(1-phenylethyl)benzene |
InChI |
InChI=1S/C15H16O/c1-12(13-8-4-3-5-9-13)14-10-6-7-11-15(14)16-2/h3-12H,1-2H3 |
InChI Key |
PNIZXQAEXRQZJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C2=CC=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-7-(difluoromethyl)-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B12065367.png)
![1-Bromo-8-chloro-3-(propan-2-yl)imidazo[1,5-a]pyrazine](/img/structure/B12065373.png)
![6,8-Difluoro-4-methyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-chromen-2-one](/img/structure/B12065380.png)
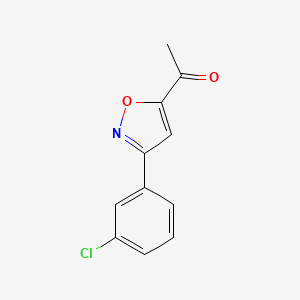
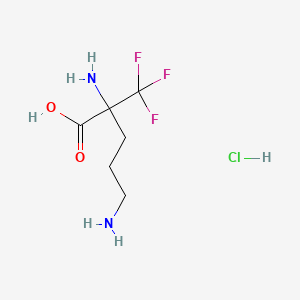
![4-Bromo-2-(difluoromethyl)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B12065393.png)
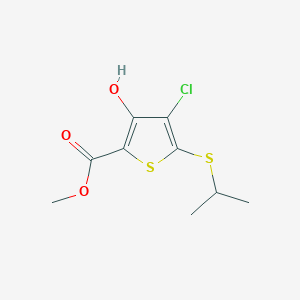

![5-[(Ethyl-methyl-amino)-methyl]-2-methyl-phenylamine](/img/structure/B12065419.png)


